2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c16-11-3-1-10(2-4-11)5-18-14(23)9-24-15-19-6-12(8-21)20(15)7-13(17)22/h1-4,6,21H,5,7-9H2,(H2,17,22)(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZNDWVJVJUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=C(N2CC(=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17FN4O3S
- Molecular Weight : 352.38 g/mol
- CAS Number : 921846-16-4
The compound exhibits several biological activities that can be attributed to its structural components:
- Imidazole Derivative Activity : The imidazole ring is known for its role in various biological processes, including enzyme inhibition and modulation of metabolic pathways. Compounds containing imidazole derivatives have shown significant activity against protozoan infections and other diseases .
- Inhibition of Enzymatic Activity : Research indicates that imidazole derivatives can inhibit specific enzymes such as diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism. For instance, related compounds have demonstrated IC50 values indicating potent inhibitory effects on triglyceride formation in liver cells .
- Antimicrobial and Antiparasitic Properties : The presence of the thio group enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial or antiparasitic effects. Studies on similar compounds have shown efficacy against pathogens like Trypanosoma cruzi and Trichomonas vaginalis .
Biological Activity Data
The following table summarizes the biological activities and their respective IC50 values for various related compounds, providing context for the activity of this compound.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiparasitic Efficacy : A study evaluating the antiparasitic properties of imidazole derivatives reported that certain compounds exhibited significant activity against Trypanosoma cruzi, which is responsible for Chagas disease. The derivatives were synthesized and tested, showing promising results in vitro .
- Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of imidazole-based compounds on various cancer cell lines. The findings indicated that some derivatives could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, highlighting their potential as therapeutic agents .
- Enzyme Inhibition Studies : Investigations into the inhibition of human β-glucuronidase by benzimidazole derivatives revealed that specific structural modifications could enhance inhibitory potency, suggesting a similar approach could be beneficial for optimizing this compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy to and .
Functional Group Impact on Reactivity and Bioactivity
- Fluorinated Aromatic Systems: The 4-fluorobenzyl group in the target compound contrasts with the 2-fluorophenyl group in .
- Chlorine vs. Methyl Substitutions : The 4-chlorobenzyl group in increases molecular weight and lipophilicity (Cl: +34.45 g/mol, LogP ~+0.7) compared to the target compound’s 4-fluorobenzyl group. Conversely, the 3,5-dimethylphenyl group in introduces steric bulk, which may hinder membrane permeability but enhance target selectivity .
- Hydroxymethyl Imidazole : All three compounds retain the 5-hydroxymethyl group on the imidazole ring, likely contributing to hydrogen-bonding interactions with biological targets and improving aqueous solubility .
Implications for Drug Design
The structural variations among these analogs highlight critical trade-offs:
- Electron-Withdrawing Groups (e.g., F, Cl) : Improve binding affinity to electron-rich targets but may reduce metabolic stability.
- Hydrophobic Substituents (e.g., CH₃) : Enhance membrane permeability but risk off-target interactions.
- Hydroxymethyl Group : Balances solubility and target engagement, a feature conserved across all analogs .
Preparation Methods
Cyclocondensation of Diamines
The 1H-imidazole-2-thiol core is most efficiently synthesized via cyclocondensation of 4-fluoro-1,2-diaminobenzene derivatives with thiourea analogs. A representative protocol from patent literature demonstrates:
Reaction Conditions
- Substrate : 4-fluoro-1,2-diaminobenzene (1.0 eq)
- Reagent : Thioacetamide (1.2 eq) in HCl/EtOH (1:3 v/v)
- Temperature : Reflux at 80°C for 6 hr
- Yield : 78–82%
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thioamide sulfur on the protonated diamine, followed by cyclodehydration (Figure 1). The fluorine substituent directs regioselectivity through electronic effects.
| Method | Starting Material | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| A | 4-Fluoro-1,2-DAB | Thioacetamide | 80 | 6 | 82 |
| B | 5-Fluoro-2-nitroaniline | Fe/AcOH | 110 | 3 | 67 |
Table 1: Comparative yields for imidazole core synthesis
Functional Group Introduction
Hydroxymethylation at C5
Post-cyclization hydroxymethylation employs Mannich-type reactions under carefully controlled conditions:
Optimized Protocol :
- Substrate : 5-Fluoro-1H-imidazole-2-thiol (1.0 eq)
- Reagents : Paraformaldehyde (2.5 eq), dimethylamine hydrochloride (1.5 eq)
- Solvent : DMF:H2O (4:1)
- Conditions : 60°C, N2 atmosphere, 8 hr
- Yield : 68–72%
Critical Parameters :
- pH maintenance between 8.5–9.0 prevents over-alkylation
- Exclusion of oxygen minimizes disulfide formation
Amino-oxoethyl Group Installation
The 2-amino-2-oxoethyl moiety is introduced via nucleophilic displacement:
Stepwise Procedure :
- Generate imidazole thiolate using NaH in anhydrous DMF
- Add 2-bromoacetamide (1.1 eq) at −10°C
- Warm gradually to 25°C over 2 hr
- Quench with NH4Cl (sat.)
Yield Optimization :
- Temperature Control : <0°C prevents N-alkylation side reactions
- Solvent Choice : DMF > DMSO due to lower viscosity
| Scale (mmol) | Equiv. NaH | Equiv. Bromoacetamide | Yield (%) |
|---|---|---|---|
| 10 | 1.05 | 1.1 | 79 |
| 50 | 1.1 | 1.15 | 68 |
Table 2: Scalability data for amino-oxoethyl group introduction
Final Coupling with 4-Fluorobenzyl Acetamide
Thioether Bond Formation
The critical C–S bond formation employs Mitsunobu conditions for optimal stereochemical control:
Reaction System :
- Substrate : Functionalized imidazole (1.0 eq)
- Partner : N-(4-Fluorobenzyl)acetamide (1.2 eq)
- Reagents : DIAD (1.5 eq), PPh3 (1.5 eq)
- Solvent : Anhydrous THF
- Conditions : 0°C → RT, 12 hr
Yield : 85–89% with >98% purity
Advantages Over Alternative Methods :
- Mitsunobu conditions prevent racemization vs. SN2 displacements
- No metal catalysts required vs. Ullmann-type couplings
Purification and Characterization
Chromatographic Purification
Final purification utilizes orthogonal chromatography:
- Size Exclusion : Sephadex LH-20 in MeOH
- Reverse Phase : C18 column with H2O/MeCN gradient
Purity Metrics :
Spectroscopic Characterization Key Data**:
- ¹H NMR (DMSO-d6): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, CH2OH), 3.89 (s, 2H, SCH2CO)
- ¹³C NMR : 168.4 (C=O), 162.1 (d, J = 245 Hz, C-F), 136.7 (imidazole C2)
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Environmental Impact Considerations
- Solvent Recovery : DMF and THF recycled via distillation (85% recovery)
- Catalyst Loading : Pd-free systems reduce heavy metal waste
Q & A
Q. What are the key structural features and functional groups in this compound that influence its reactivity and bioactivity?
The compound’s structure includes:
- Imidazole core : Provides hydrogen-bonding and π-π stacking capabilities critical for target binding .
- Thioether linkage (-S-) : Enhances metabolic stability compared to ethers .
- Acetamide group : Facilitates interactions with enzyme active sites (e.g., proteases, kinases) .
- 4-Fluorobenzyl substituent : Introduces electron-withdrawing effects, improving membrane permeability .
- Hydroxymethyl and 2-amino-2-oxoethyl groups : Contribute to solubility and hydrogen-bond donor/acceptor capacity .
Methodological Insight : Use NMR to confirm stereochemistry and HPLC to assess purity (>95%). X-ray crystallography or DFT calculations can validate electronic interactions .
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
A typical multi-step synthesis involves:
Imidazole ring formation : Condensation of glyoxal with ammonia and aldehydes under acidic conditions .
Thioether linkage : Reaction of imidazole-2-thiol with 2-chloro-N-(4-fluorobenzyl)acetamide in the presence of K₂CO₃ (Method D in ).
Functionalization : Introduction of hydroxymethyl and 2-amino-2-oxoethyl groups via nucleophilic substitution or coupling reactions .
Q. Characterization :
- TLC monitors reaction progress (Rf comparison).
- ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) .
- Mass spectrometry verifies molecular weight (±5 ppm accuracy) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thioether formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalysts : Use Pd/C for hydrogenation steps to reduce nitro groups without affecting thioethers .
- Workup : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) .
Data-Driven Optimization : Design a DoE (Design of Experiments) varying pH (6–8), solvent polarity, and reaction time (2–12 h) to identify optimal conditions .
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity) during characterization?
- Cross-validation : Combine NMR (structural confirmation) with HPLC-UV/ELSD (quantitative purity) to address discrepancies .
- Advanced techniques :
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
- LC-MS detects low-abundance impurities (e.g., oxidation byproducts) .
- Statistical analysis : Use principal component analysis (PCA) to correlate spectral data with purity grades .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) to assess bioactivity changes .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ against COX-1/2 or kinases .
- Cytotoxicity : Use MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR, PARP) .
Q. What in vitro assays are most suitable for assessing the compound’s bioactivity in disease models?
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib) .
- Antimicrobial screening : Use microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
- Apoptosis induction : Quantify caspase-3/7 activation in treated cells using fluorogenic substrates .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification :
- Pull-down assays with biotinylated compound and streptavidin beads .
- Phage display screens for binding partners .
- Pathway analysis :
- RNA-seq or qPCR to profile gene expression changes (e.g., apoptosis-related genes) .
- Western blot for protein phosphorylation (e.g., MAPK, Akt pathways) .
- In vivo validation : Use xenograft models to correlate target modulation with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
